molecular formula C23H28N4O5 B2940672 Methyl 4-(2-((2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)amino)-2-oxoacetamido)benzoate CAS No. 1049421-05-7

Methyl 4-(2-((2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)amino)-2-oxoacetamido)benzoate

Cat. No.: B2940672
CAS No.: 1049421-05-7
M. Wt: 440.5
InChI Key: VBIIIHSAPCHFIH-UHFFFAOYSA-N
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Description

This compound features a methyl benzoate core linked via an amide bond to a glyoxylic acid derivative, which is further connected to a 4-(2-methoxyphenyl)piperazine moiety through an ethylamino group.

Properties

IUPAC Name

methyl 4-[[2-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethylamino]-2-oxoacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O5/c1-31-20-6-4-3-5-19(20)27-15-13-26(14-16-27)12-11-24-21(28)22(29)25-18-9-7-17(8-10-18)23(30)32-2/h3-10H,11-16H2,1-2H3,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBIIIHSAPCHFIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CCNC(=O)C(=O)NC3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

Methyl 4-(2-((2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)amino)-2-oxoacetamido)benzoate, often referred to as a derivative of piperazine, exhibits significant biological activity that has been the subject of various research studies. This compound is notable for its potential applications in pharmacology, particularly concerning its interactions with neurotransmitter systems and its implications in therapeutic contexts.

Chemical Structure and Properties

The compound has a complex molecular structure characterized by the presence of a methoxyphenyl group attached to a piperazine moiety. Its molecular formula is C23H30N4O3C_{23}H_{30}N_{4}O_{3}, and it has a molecular weight of approximately 406.52 g/mol. The structural features facilitate interactions with various biological targets, particularly receptors in the central nervous system.

Research indicates that compounds similar to this compound exhibit activity at serotonin receptors, particularly the 5-HT1A and 5-HT2A subtypes. These receptors are crucial in modulating mood, anxiety, and other neuropsychological functions. The compound's affinity for these receptors suggests potential use in treating disorders such as depression and anxiety.

Biological Activity Overview

  • Serotonin Receptor Interaction :
    • The compound demonstrates significant binding affinity to 5-HT1A and 5-HT2A receptors, which are implicated in mood regulation. Studies have shown that it can act as an agonist or antagonist depending on the receptor subtype involved .
  • Antidepressant Effects :
    • In animal models, derivatives of this compound have shown promise as antidepressants, with effects comparable to established SSRIs (Selective Serotonin Reuptake Inhibitors). This has been attributed to their ability to enhance serotonergic transmission .
  • Neuroprotective Properties :
    • Preliminary studies suggest that this compound may exert neuroprotective effects, potentially safeguarding neurons from damage due to oxidative stress or excitotoxicity .
  • Anticancer Activity :
    • Some derivatives have been evaluated for their anticancer properties, showing cytotoxic effects against various cancer cell lines. This activity may be linked to the modulation of apoptotic pathways .

Case Study 1: Antidepressant Efficacy

A study published in the Polish Journal of Pharmacology evaluated a series of piperazine derivatives for their antidepressant-like effects in rodent models. The findings indicated that compounds with similar structural motifs to this compound significantly reduced immobility time in the forced swim test, a common measure for antidepressant activity .

Case Study 2: Neuroprotective Effects

Research conducted by Kiran Kumar et al. investigated the neuroprotective properties of piperazine derivatives against neurotoxic agents in vitro. The study found that these compounds could reduce neuronal death and promote survival pathways, highlighting their potential in treating neurodegenerative diseases .

Data Table: Biological Activity Summary

Activity Type Target Effect Reference
Serotonin Receptor Binding5-HT1A, 5-HT2AAgonist/Antagonist
AntidepressantRodent ModelsReduced immobility
NeuroprotectionNeuronal CellsDecreased cell death
AnticancerVarious Cancer Cell LinesCytotoxicity

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperazine-Based Analogs with Varying Substituents

Methyl 4-[2-(4-Phenylpiperazin-1-yl)acetamido]benzoate (CAS 312502-83-3)
  • Key Difference : Replaces the 2-methoxyphenyl group with a simple phenyl ring on the piperazine.
  • Molecular weight is slightly lower (~423.5 g/mol) compared to the target compound .
Methyl 4-(2-((2-(4-(4-Chlorophenyl)piperazin-1-yl)ethyl)amino)-2-oxoacetamido)benzoate (CAS 1049397-57-0)
  • Key Difference : Substitutes the 2-methoxyphenyl group with a 4-chlorophenyl moiety.
  • Impact : The electron-withdrawing chlorine atom may enhance metabolic stability but reduce π-π stacking interactions in receptor binding. Molecular weight increases to 444.9 g/mol due to the chlorine atom .
Methyl 4-(2-oxo-2-((3-(4-phenylpiperazin-1-yl)propyl)amino)acetamido)benzoate (CAS 1049568-27-5)
  • Key Difference: Utilizes a propylamino linker instead of ethylamino.
  • Impact : The longer alkyl chain could improve lipophilicity and membrane permeability but may reduce solubility. Molecular weight: 424.5 g/mol .

Quinoline-Based Piperazine Derivatives (C1–C7 Series)

Compounds such as C6 (Methyl 4-(4-(2-(4-Methoxyphenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate) feature a quinoline core instead of the glyoxylic acid-amide linker.

  • Higher molecular weights (e.g., C6: ~525 g/mol) due to the quinoline scaffold.
  • Impact : Reduced conformational flexibility compared to the target compound, possibly affecting binding kinetics .

Azetidinone and Oxadiazole Derivatives

N-(3-Chloro-2-(3-nitrophenyl)-4-oxoazetidin-1-yl)-2-(4-phenylpiperazin-1-yl)acetamide
  • Key Difference: Incorporates an azetidinone ring instead of the benzoate core.
  • Impact : The β-lactam ring may confer susceptibility to enzymatic hydrolysis, reducing metabolic stability compared to the more stable benzoate ester in the target compound .
6-(2-Amino-6-(Substituted-Phenyl)Pyrimidin-4-yl)-4-Methyl-2H-Benzo[b][1,4]Oxazin-3(4H)-one (7a–c)
  • Key Difference : Features a pyrimidine-benzooxazine hybrid structure.
  • Impact : The fused heterocyclic system may enhance binding to kinase targets but reduce solubility due to increased planarity .

Pharmacological and Physicochemical Insights

Receptor Binding and Selectivity

  • The 2-methoxyphenyl group in the target compound likely enhances affinity for serotonin (5-HT₁ₐ) or dopamine receptors compared to phenyl or chlorophenyl analogs, as methoxy groups are common in CNS-active drugs .
  • Quinoline derivatives (C1–C7) may exhibit broader kinase inhibition due to their planar aromatic systems .

Metabolic Stability

  • The ethylamino linker in the target compound balances lipophilicity and solubility, whereas propylamino analogs (e.g., CAS 1049568-27-5) may prolong half-life but increase CYP450-mediated metabolism .

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